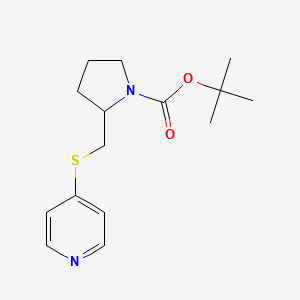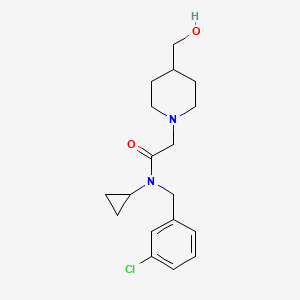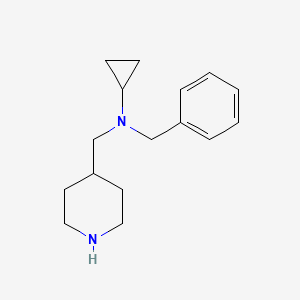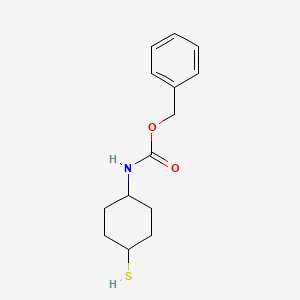
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid
Vue d'ensemble
Description
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid, also known as Boc-Cyclohexylalanine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of amino acids and is commonly used as a building block in the synthesis of peptides and proteins.
Applications De Recherche Scientifique
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine has several potential applications in scientific research. One of the most significant applications is in the development of peptide-based drugs. Peptides are short chains of amino acids that can be used to target specific receptors in the body. (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine can be used as a building block in the synthesis of peptides that target specific receptors, such as those involved in cancer or inflammation.
Mécanisme D'action
The mechanism of action of (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine is not fully understood. However, it is believed to act as a protease inhibitor, which means it can prevent the breakdown of proteins in the body. This can be useful in the development of drugs that target specific proteins or enzymes.
Biochemical and Physiological Effects
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, which means it can protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable building block for peptide synthesis. However, one of the limitations of using (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine is that it can be expensive and time-consuming to synthesize.
Orientations Futures
There are several potential future directions for the use of (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine in scientific research. One of the most promising areas is in the development of peptide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine can also be used in the development of new protease inhibitors and enzyme inhibitors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine is a promising compound that has several potential applications in scientific research. Its high purity and stability make it a reliable building block for peptide synthesis, and its biochemical and physiological effects make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Propriétés
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10-7-5-4-6-9(10)14-8-11(16)17/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWFLFDQZEOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234812.png)
![{3-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B3234813.png)

![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-isopropyl-ethane-1,2-diamine](/img/structure/B3234828.png)

![[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B3234838.png)



![N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide](/img/structure/B3234855.png)
![[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3234860.png)
![2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B3234868.png)